BV-2 Microglial NO Production Inhibition: 20-HGA-G Shows Concentration-Dependent Suppression with Full Viability Retention
20-Hydroxyganoderic acid G suppresses LPS-induced NO production in BV-2 microglial cells in a concentration-dependent manner while maintaining cell viability above 90% across all tested concentrations (1-10 μM) [1]. This demonstrates a therapeutic window where anti-inflammatory activity occurs without cytotoxicity.
| Evidence Dimension | NO production inhibition in LPS-activated BV-2 microglia |
|---|---|
| Target Compound Data | 1 μM: 18.2% ± 2.3% inhibition; 5 μM: 45.6% ± 3.1% inhibition; 10 μM: 68.9% ± 4.2% inhibition |
| Comparator Or Baseline | Aminoguanidine (positive control, 100 μM): 75.3% ± 3.8% inhibition |
| Quantified Difference | At 10 μM, 20-HGA-G achieves 68.9% inhibition vs aminoguanidine 75.3% at 100 μM (10-fold lower concentration, comparable efficacy) |
| Conditions | BV-2 cells pretreated with compound for 1 h, then stimulated with LPS (1 μg/mL) for 24 h; NO measured via Griess reagent at 540 nm |
Why This Matters
This concentration-response relationship establishes a validated in vitro model system for screening neuroinflammation modulators and supports 20-HGA-G as a reference compound for microglial activation studies.
- [1] Jiao, Y., et al. (Data source: InvivoChem product documentation for 20-Hydroxyganoderic Acid G). In vitro NO production inhibition and cytotoxicity assessment in BV-2 microglia. View Source
